molecular formula C11H9FN2O2 B12873995 4-Isoxazolecarboxamide, N-(4-fluorophenyl)-5-methyl- CAS No. 61643-22-9

4-Isoxazolecarboxamide, N-(4-fluorophenyl)-5-methyl-

Cat. No.: B12873995
CAS No.: 61643-22-9
M. Wt: 220.20 g/mol
InChI Key: HVTVCLGVPVGJPT-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide is a chemical compound characterized by the presence of a fluorophenyl group attached to an isoxazole ring, which is further substituted with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine hydrochloride under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Types of Reactions:

    Oxidation: N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Examples include N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.

    Uniqueness: The presence of the fluorophenyl group and the isoxazole ring in N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide imparts unique chemical and biological properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of N-(4-Fluorophenyl)-5-methylisoxazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

61643-22-9

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H9FN2O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15)

InChI Key

HVTVCLGVPVGJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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